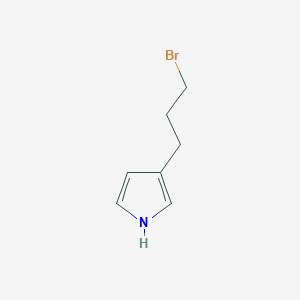

3-(3-bromopropyl)-1H-pyrrole

Description

Contextualization within Halogenated Pyrrole (B145914) Chemistry

Halogenated pyrroles are a significant subclass of heterocyclic compounds where one or more hydrogen atoms on the pyrrole ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). mdpi.com This substitution profoundly influences the chemical reactivity and biological activity of the pyrrole core. Halogenation can alter the electron density of the aromatic ring, affecting its susceptibility to electrophilic substitution and modifying the acidity of the N-H proton. wikipedia.orgresearchgate.net

The presence of a halogen atom provides a reactive "handle" for further synthetic transformations, most notably through cross-coupling reactions. This has made halogenated pyrroles essential building blocks in the construction of complex natural products and pharmaceutical agents. nih.govacs.org For instance, halogenated pyrrole-2-carboxamides are integral fragments of many bioactive marine natural products and synthetic anti-infective drugs. nih.gov The introduction of halogens can also enhance the biological potency of a molecule; for example, substituting a pyrrole heterocycle with two halogens has been shown to be beneficial for the biological activity in certain antituberculosis agents. mdpi.com

3-(3-Bromopropyl)-1H-pyrrole is distinct within this class. While it contains a halogen, the bromine atom is not directly attached to the aromatic ring but is located on an alkyl side chain. This positions it as an alkyl halide rather than an aryl halide. The reactivity is therefore dominated by nucleophilic substitution or elimination reactions at the propyl chain, rather than reactions directly involving the halogenated aromatic ring. This feature allows it to act as an electrophilic agent to connect the 3-substituted pyrrole motif to other molecules, as seen in the synthesis of new monomers for creating poly(pyrrole) films. researchgate.netresearchgate.net

Significance of Pyrrole Heterocycles in Synthetic and Medicinal Chemistry

The pyrrole scaffold is one of the most important heterocyclic structures in chemistry, found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govnih.gov Its significance stems from its aromatic character and the ability of the nitrogen atom to participate in hydrogen bonding, which are crucial for molecular recognition and biological interactions. wikipedia.org

In Nature and Medicine: The pyrrole ring is the fundamental component of the porphyrin macrocycle, which forms the core of essential biomolecules like heme (in hemoglobin) and chlorophyll. researchgate.netscitechnol.com Many pyrrole derivatives exhibit a wide range of physiological activities and are used as scaffolds for developing drugs against various diseases. nih.gov Pyrrole-based compounds have been developed as antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting agents. nih.govbohrium.com The versatility of the pyrrole ring allows medicinal chemists to design and synthesize novel bioactive compounds by modifying the substituents on the ring. nih.gov

In Synthetic Chemistry: The pyrrole ring's unique reactivity makes it a versatile building block in organic synthesis. researchgate.net It can undergo electrophilic substitution, alkylation, and acylation, allowing for the introduction of various functional groups. wikipedia.org The development of methods for synthesizing substituted pyrroles, such as 3-alkylpyrroles, is an active area of research, as these compounds are often key intermediates for more complex targets. cdnsciencepub.comacs.org The ability to selectively functionalize different positions on the pyrrole ring is crucial for creating libraries of compounds for drug discovery and for the synthesis of materials with specific electronic or optical properties. ntu.edu.sg

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrrole |

| Heme |

| Chlorophyll |

| Porphyrin |

| 3-Alkylpyrroles |

Structure

3D Structure

Properties

Molecular Formula |

C7H10BrN |

|---|---|

Molecular Weight |

188.06 g/mol |

IUPAC Name |

3-(3-bromopropyl)-1H-pyrrole |

InChI |

InChI=1S/C7H10BrN/c8-4-1-2-7-3-5-9-6-7/h3,5-6,9H,1-2,4H2 |

InChI Key |

XMKYZIFLGYJVPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Bromopropyl 1h Pyrrole and Analogues

Regioselective Synthesis of 3-Substituted Pyrroles

Achieving substitution at the C3 (or β) position of the pyrrole (B145914) ring is a key challenge for synthetic chemists. The electronic properties of the pyrrole ring inherently favor electrophilic attack at the C2 (or α) position, as this leads to a more stable cationic intermediate stabilized by three resonance structures, compared to the two resonance forms stabilizing an attack at C3. libretexts.orgpearson.comksu.edu.sa

Direct Bromination Approaches at the Pyrrole 3-Position

Directly introducing a bromine atom at the 3-position of an unsubstituted pyrrole is difficult due to the preferred C2 reactivity. libretexts.orgwikipedia.org However, several methods have been developed to achieve this transformation by modifying the pyrrole substrate or employing specific reagents.

One effective strategy involves the use of a protecting group on the pyrrole nitrogen. This group can sterically hinder the α-positions (C2 and C5), thereby directing the incoming electrophile to the β-positions (C3 and C4). For instance, the bromination of N-silylpyrrole with N-bromosuccinimide (NBS) can achieve substitution at the 3-position. wikipedia.org Similarly, protecting the nitrogen with a dimethylsulfonamide group has been shown to selectively direct bromination to the 3- and 4-positions. researchgate.net

Another approach utilizes specific brominating systems. The combination of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) has been reported as a highly selective method for the bromination of various aromatic compounds, including pyrrole derivatives, under mild conditions. researchgate.net

Modern transition-metal-catalyzed reactions also provide a pathway to 3-bromopyrroles. A notable example is a palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines, which constructs the pyrrole ring while retaining the bromine atom at the 3-position. rsc.org This method is significant as it builds the desired substituted ring system in a single step.

Table 1: Selected Methods for the Synthesis of 3-Brominated Pyrroles

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Silylpyrrole | N-Bromosuccinimide (NBS) | N-Substituted 3-bromopyrrole | wikipedia.org |

| Pyrrole-1-dimethylsulfonamide | Bromine | 3,4-Dibromo-N,N-dimethyl-1H-pyrrole-1-sulfonamide | researchgate.net |

| Pyrrole Derivatives | DMSO/HBr | Bromo-substituted pyrroles | researchgate.net |

Challenges and Strategies for Regiocontrol in Pyrrole Functionalization

The primary challenge in the functionalization of pyrrole is overcoming the intrinsic electronic preference for substitution at the C2 and C5 positions. epa.govnih.gov The development of highly functionalized pyrroles is often hampered by low yields and modest regioselectivity. epa.gov

Several strategies have been devised to control the regiochemical outcome of these reactions:

Steric Hindrance via N-Substitution : As mentioned previously, introducing a bulky substituent on the pyrrole nitrogen can physically block the C2 and C5 positions, making the C3 and C4 positions more accessible to electrophiles. wikipedia.orgacs.org Groups like triisopropylsilyl (TIPS) are particularly effective in directing functionalization to the β-position. acs.org

Catalyst Control : The choice of catalyst can override the inherent reactivity of the substrate. For example, while many C-H arylation reactions on pyrroles favor the α-position, the use of specific rhodium catalysts has been shown to achieve the first general β-selective C-H arylation of pyrroles. acs.org This demonstrates that catalyst-substrate interactions can be fine-tuned to achieve otherwise difficult regioselectivity.

Directed Metalation : While metalation of N-substituted pyrroles can facilitate functionalization, controlling the site of metalation is key. The choice of the metal and reaction conditions can influence the position of subsequent electrophilic attack.

Ring Synthesis : An alternative to functionalizing a pre-existing pyrrole ring is to construct the ring with the desired substituents already in place. Methods like the Hantzsch, Paal-Knorr, and Knorr syntheses, as well as various cycloaddition and transition-metal-catalyzed cyclization reactions, allow for the assembly of highly substituted pyrroles from acyclic precursors. organic-chemistry.orgsyrris.com This approach offers excellent control over the final substitution pattern.

Alkylation Reactions in Pyrrole Synthesis

Alkylation is a fundamental transformation for introducing carbon-based side chains onto the pyrrole scaffold. This can occur either on the nitrogen atom (N-alkylation) or on a ring carbon atom (C-alkylation), with the outcome depending on the reaction conditions. wikipedia.org

N-Alkylation of Pyrroles with 3-Bromopropyl Moieties (e.g., 1-(3-Bromopropyl)-1H-Pyrrole)

N-alkylation is generally the more facile process. The pyrrole anion, formed by deprotonation with a base, readily acts as a nucleophile. Reaction with an alkyl halide, such as 1,3-dibromopropane, leads to substitution on the nitrogen atom. The synthesis of 1-(3-bromopropyl)-1H-pyrrole is a key example of this reactivity. chemimpex.com

The regioselectivity between N- and C-alkylation is influenced by the reaction conditions. The use of more ionic nitrogen-metal bonds (e.g., with Na+ or K+) in solvating solvents typically favors N-alkylation. wikipedia.org Highly regioselective N-substitution of pyrrole with alkyl halides can be achieved in ionic liquids, which can serve as both solvent and promoter. organic-chemistry.orgorganic-chemistry.org Recently, eco-friendly methods using propylene carbonate as both the reagent and solvent have been developed for the N-alkylation of various N-heterocycles. mdpi.comnih.gov

Table 2: Conditions for N-Alkylation of Pyrrole

| Alkylating Agent | Base/Solvent System | Product Type | Reference |

|---|---|---|---|

| Alkyl Halides | KOH / Ionic Liquid | N-Alkylpyrroles | organic-chemistry.org |

| 1,3-Dibromopropane | Base (e.g., NaH) / DMF | 1-(3-Bromopropyl)-1H-pyrrole | chemimpex.com |

C-Alkylation Strategies for Pyrrole Ring Substitution

Direct C-alkylation of the pyrrole ring is more challenging. Classical Friedel-Crafts alkylation using strong Lewis acids like aluminum chloride often fails because the highly reactive, electron-rich pyrrole ring tends to polymerize under these acidic conditions. stackexchange.com

However, C-alkylation is possible using modified approaches:

Milder Catalysts : Asymmetric Friedel-Crafts alkylation of pyrrole with electrophiles like nitroalkenes has been successfully carried out using copper complexes as catalysts at room temperature, demonstrating that milder Lewis acids can be effective. stackexchange.com

Ionic Liquids : A novel methodology using ionic liquids has been developed for the C-alkylation of pyrrole with various alkyl halides, leading selectively to substitution at the C2 and C5 positions in good yields. nih.gov

Metalation Effects : The use of more covalent nitrogen-metal bonds, such as with a Grignard reagent (MgX), can favor alkylation at the carbon atoms (primarily C2) due to a higher degree of coordination between the metal and the nitrogen atom. wikipedia.org

Advanced Synthetic Protocols Employing Pyrrole Building Blocks

Functionalized pyrroles are valuable building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. acs.orgresearchgate.net The ability to install a reactive handle, such as a bromine atom, at a specific position is crucial for these applications.

A 3-bromopyrrole derivative is a particularly useful intermediate. The bromine atom can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl or other complex groups at the C3 position. researchgate.netnih.gov This two-step sequence of regioselective bromination followed by cross-coupling is a powerful strategy for accessing diverse 3-substituted pyrroles. researchgate.net

Pyrrole derivatives also serve as core structures in the assembly of larger heterocyclic systems. For example, pyrrole-based enaminones can be used as precursors for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines. mdpi.com Furthermore, the classic Hantzsch pyrrole synthesis, which combines a β-ketoester, an amine, and an α-haloketone, is well-suited for solid-phase synthesis, enabling the rapid generation of large libraries of diverse pyrrole derivatives for biological screening. nih.gov

Organocatalytic Transformations for Pyrrole Derivatives

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecular architectures. fao.org For the synthesis of 3-alkylpyrroles, organocatalytic approaches often involve the functionalization of pre-existing pyrrole rings or the de novo construction of the pyrrole nucleus.

One potential organocatalytic route to 3-alkylpyrroles is through the Friedel-Crafts alkylation of a pyrrole with an appropriate electrophile. princeton.edu Chiral imidazolidinone catalysts can activate α,β-unsaturated aldehydes towards nucleophilic attack by pyrroles, leading to the formation of β-pyrrolyl carbonyl compounds. princeton.edu While this method typically results in a carbonyl group in the alkyl chain, subsequent reduction and functional group manipulation could potentially yield the desired 3-(3-bromopropyl) group.

A hypothetical organocatalytic approach to 3-(3-bromopropyl)-1H-pyrrole could involve the conjugate addition of a pyrrole nucleophile to an α,β-unsaturated aldehyde, followed by a series of transformations. The key would be the selection of an appropriate catalyst and electrophile to achieve the desired 3-substitution pattern.

Table 1: Examples of Organocatalytic Alkylation of Pyrroles

| Catalyst | Pyrrole Substrate | Electrophile | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Imidazolidinone 1d (TFA salt) | N-Methylpyrrole | Cinnamaldehyde | (S)-3-Phenyl-3-(1-methyl-1H-pyrrol-2-yl)propanal | 87 | 93 |

| Imidazolidinone 1d (TFA salt) | N-Methylpyrrole | Crotonaldehyde | (S)-3-(1-Methyl-1H-pyrrol-2-yl)butanal | 80 | 90 |

| Imidazolidinone 1d (TFA salt) | N-Methylpyrrole | (E)-Hex-2-enal | (S)-3-(1-Methyl-1H-pyrrol-2-yl)hexanal | 82 | 91 |

Data sourced from relevant research on organocatalytic Friedel-Crafts alkylation of pyrroles. princeton.edu

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium-Catalyzed Oxidative Cyclization)

Transition metal catalysis, particularly with palladium, offers a versatile and efficient means of constructing and functionalizing pyrrole rings. rsc.org Palladium-catalyzed reactions can be employed for both the formation of the pyrrole core and the introduction of substituents at specific positions.

A direct approach to a 3-bromopyrrole derivative involves the palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. rsc.org This method allows for the retention of the bromine atom at the 3-position of the resulting pyrrole. While this specific reaction may not directly yield the 3-(3-bromopropyl) side chain, it provides a valuable 3-bromopyrrole intermediate that could be further functionalized via cross-coupling reactions to introduce the desired propyl group.

Another relevant palladium-catalyzed method is the direct C-H alkylation of electron-deficient pyrroles. nih.gov This reaction, mediated by a palladium/norbornene catalyst system, allows for the regioselective introduction of alkyl groups at the C5 position of 2,3-disubstituted pyrroles. nih.gov While this directs alkylation to a different position, it highlights the potential of palladium catalysis for direct C-H functionalization of the pyrrole ring.

A plausible synthetic route to this compound using a metal-catalyzed approach could involve a Suzuki or Negishi cross-coupling reaction of a 3-bromopyrrole derivative with a suitable organometallic reagent containing the 3-bromopropyl moiety.

Table 2: Examples of Palladium-Catalyzed Synthesis of Substituted Pyrroles

| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield (%) |

|---|---|---|---|---|

| Oxidative Cyclization | Pd(OAc)2, Ag2CO3, Cu(OAc)2 | N-allyl-4-methylaniline and 1-bromo-3,3-dimethylbut-1-yne | 1-(4-Methylphenyl)-2-methyl-3-bromo-4-tert-butyl-1H-pyrrole | 85 |

| C-H Alkenylation | Pd(OAc)2, AgOAc | 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]thiazole and Methyl acrylate | (E)-Methyl 3-(2-(benzo[d]thiazol-2-yl)-1-methyl-1H-pyrrol-3-yl)acrylate | 82 |

| Asymmetric Allylic Alkylation | Pd2(dba)3CHCl3, (R,R)-L, Cs2CO3 | Methyl 5-bromo-1H-pyrrole-2-carboxylate and (Z)-1,4-bis(tert-butoxycarbonyloxy)cyclopent-2-ene | Methyl 5-bromo-1-((1R,4S)-4-((tert-butoxycarbonyl)oxy)cyclopent-2-en-1-yl)-1H-pyrrole-2-carboxylate | 83 |

Data compiled from studies on palladium-catalyzed reactions for pyrrole synthesis. rsc.orgnih.govchemrxiv.org

Multi-Component Reactions for Constructing Pyrrole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and synthetic steps. orientjchem.org Several MCRs have been developed for the synthesis of polysubstituted pyrroles.

The Paal-Knorr synthesis, a classic method for pyrrole formation, can be considered a two-component reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This can be extended to a multi-component approach by generating the 1,4-dicarbonyl in situ. For the synthesis of 3-alkyl-N-substituted pyrroles, an ammonium niobium oxalate (ANO) catalyzed MCR has been reported, although specific examples leading to a bromopropyl substituent are not detailed. schenautomacao.com.br

A hypothetical MCR approach to this compound could involve the reaction of a 1,4-dicarbonyl precursor bearing the bromopropyl group with an amine in the presence of a suitable catalyst. The key challenge lies in the synthesis of the appropriately functionalized dicarbonyl starting material.

Table 3: Examples of Multi-Component Reactions for Pyrrole Synthesis

| Reaction Name/Type | Catalyst/Reagents | Reactants | Product Type | Yield (%) |

|---|---|---|---|---|

| ANO-catalyzed MCR | Ammonium Niobium Oxalate | Hexane-2,5-dione, Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 98 |

| Hantzsch-like MCR | InCl3 | Ethyl acetoacetate, Benzylamine, 2-Bromoacetophenone | Ethyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | High |

| Ti-catalyzed [2+2+1] | Ti(NMe2)2(dpma) | 1,2-Cyclononadiene, 1-Phenyl-1-propyne, Azobenzene | 2,3-Annulated pyrrole | 63 |

Data from various studies on multi-component reactions for pyrrole synthesis. orientjchem.orgschenautomacao.com.brnih.gov

Comparative Analysis of Synthetic Routes for Bromopropylpyrroles

Each of the discussed synthetic methodologies presents a unique set of advantages and disadvantages for the synthesis of this compound.

Metal-Catalyzed Coupling and Cyclization Reactions: Palladium-catalyzed reactions are highly versatile and often proceed with excellent yields and regioselectivity. rsc.org The direct C-H functionalization of pyrroles is a particularly attractive feature, as it can reduce the number of synthetic steps. nih.gov A significant advantage for synthesizing brominated pyrroles is the ability to retain the halogen during cyclization, providing a handle for further modifications. rsc.org A potential drawback is the cost of the metal catalyst and the need for its removal from the product.

Multi-Component Reactions: MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. orientjchem.org A well-designed MCR could potentially provide a highly efficient route to this compound in a single step. The main challenge lies in the design and availability of the specific starting materials required for the desired substitution pattern. The synthesis of a 1,4-dicarbonyl compound containing a 3-bromopropyl group might be non-trivial.

Reactivity and Chemical Transformations of 3 3 Bromopropyl 1h Pyrrole

Nucleophilic Reactions Involving the Bromine Atom

The bromine atom at the terminus of the propyl chain in 3-(3-bromopropyl)-1H-pyrrole serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a diverse array of derivatives through substitution reactions.

Substitution Reactions at the Bromopropyl Chain

The primary mode of reaction involving the bromine atom is nucleophilic substitution, where a variety of nucleophiles can displace the bromide ion. This allows for the introduction of different functional groups at the end of the propyl side chain. Common nucleophiles employed in these reactions include amines, thiols, and phenols. For instance, reactions with thiols and phenols can be carried out in the presence of a base such as potassium carbonate or cesium carbonate in a solvent like dimethylformamide (DMF) at room temperature. These reactions are generally efficient and proceed under mild conditions. nih.gov

The general scheme for these substitution reactions can be represented as follows:

This compound + Nu: → 3-(3-Nu-propyl)-1H-pyrrole + Br⁻

Where Nu: represents a generic nucleophile.

Formation of Functionalized Derivatives

The versatility of the nucleophilic substitution reaction on this compound allows for the synthesis of a wide range of functionalized derivatives with potential applications in various fields, including medicinal chemistry and materials science. By carefully selecting the nucleophile, derivatives with specific properties can be obtained. For example, reaction with primary or secondary amines can introduce amino functionalities, which are common in biologically active molecules. Similarly, reaction with appropriately substituted phenols or thiols can lead to the formation of ether or thioether linkages, respectively.

| Nucleophile (Nu:) | Reagents and Conditions | Functionalized Derivative |

| Phenols | K₂CO₃ or Cs₂CO₃, DMF, room temperature | 3-(3-Phenoxypropyl)-1H-pyrrole derivatives |

| Thiols | K₂CO₃ or Cs₂CO₃, DMF, room temperature | 3-(3-Thiophenylpropyl)-1H-pyrrole derivatives |

| Amines | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-(3-Aminopropyl)-1H-pyrrole derivatives |

Intramolecular Cyclization Reactions

The presence of both a nucleophilic pyrrole (B145914) ring and an electrophilic bromopropyl chain within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they provide access to complex polycyclic structures from relatively simple starting materials.

Mechanisms and Regioselectivity of Intramolecular Cyclizations

Intramolecular cyclization of this compound can, in principle, occur at different positions of the pyrrole ring. The pyrrole nitrogen (N-1) and the carbon atoms at the C-2 and C-4 positions are all potential nucleophilic sites. The regioselectivity of the cyclization is influenced by several factors, including the reaction conditions (e.g., presence of a base or a radical initiator), the nature of any substituents on the pyrrole ring, and the specific mechanism of the reaction.

Alkylation of the pyrrole nitrogen (N-alkylation) is a common reaction for pyrroles. nih.gov However, intramolecular C-alkylation is also possible, leading to the formation of a new carbon-carbon bond. The relative propensity for N- versus C-alkylation depends on the reaction conditions. For instance, the choice of base and solvent can significantly impact the regiochemical outcome of the cyclization.

Free-Radical Cyclization Pathways

Free-radical cyclization offers a powerful method for the formation of cyclic compounds. In the context of this compound derivatives, a radical can be generated at the carbon bearing the bromine atom, which can then add to one of the double bonds of the pyrrole ring. These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane ((TMS)₃SiH).

While specific studies on the free-radical cyclization of this compound are not abundant in the reviewed literature, related systems have been investigated. For example, the free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to produce polyheterocycles in good yields. nih.govbeilstein-journals.org The mechanism of such reactions generally involves the formation of an aryl or alkyl radical, followed by an intramolecular addition to an unsaturated system and subsequent rearomatization or further reaction. The regioselectivity of the cyclization in these systems can be controlled by factors such as the nature of the halogen atom and the substitution pattern of the aromatic rings. nih.gov

| Radical Initiator | Radical Mediator | General Product Type |

| AIBN | (TMS)₃SiH | Fused Pyrrole Heterocycles |

| AIBN | Bu₃SnH | Fused Pyrrole Heterocycles |

Base-Mediated Intramolecular Cyclizations

Base-mediated intramolecular cyclizations are another important class of reactions for synthesizing fused pyrrole systems. In the presence of a base, the pyrrole nitrogen can be deprotonated to form a pyrrolide anion, which is a potent nucleophile. This anion can then attack the electrophilic carbon of the bromopropyl chain in an intramolecular fashion, leading to N-alkylation and the formation of a new ring.

Alternatively, under certain conditions, a strong base might facilitate the deprotonation of one of the ring carbons, leading to C-alkylation. The choice of base is crucial in controlling the outcome of these reactions. While specific examples for this compound are not detailed in the available literature, base-mediated cyclizations of related N-alkyl propargylamines have been shown to produce substituted pyrroles, and base-controlled rongalite-mediated reactions have been used for the synthesis of spirocyclic systems from isatylidene derivatives. rsc.orgnih.gov

The general principle involves the generation of a nucleophilic center within the molecule, which then displaces the bromide to form a cyclic product. The regioselectivity would be dictated by the relative acidity of the N-H versus C-H protons of the pyrrole ring and the stability of the resulting transition states.

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The presence of the 3-bromopropyl substituent can influence the regioselectivity of these reactions.

Electrophilic Substitution Reactions on the Pyrrole Nucleus

Pyrrole undergoes electrophilic aromatic substitution reactions more readily than benzene. pearson.com Typically, substitution occurs preferentially at the C2 or C5 positions (α-positions) due to the greater stabilization of the intermediate carbocation through resonance. onlineorganicchemistrytutor.comvedantu.com The attack at the 2-position allows for the positive charge to be delocalized over three resonant structures, whereas an attack at the 3-position only allows for two. vedantu.com

However, the presence of a substituent at the 3-position, as in this compound, can direct incoming electrophiles to other positions. For instance, Friedel-Crafts acetylation of 3-substituted pyrroles can lead to substitution at the 2- and 5-positions. researchgate.net To achieve substitution at the less reactive C3 or C4 positions (β-positions), the more reactive α-positions can be blocked. scilit.com One strategy involves using a bulky protecting group on the nitrogen atom, such as the triisopropylsilyl (TIPS) group, which sterically hinders the α-positions and directs the electrophile to the β-position. quimicaorganica.orgjohnshopkins.edu

Common electrophilic substitution reactions for pyrroles include:

Nitration: Can be achieved using nitric acid in acetic anhydride, typically yielding 2-nitropyrrole. uop.edu.pk

Sulfonation: Accomplished with a sulfur trioxide-pyridine complex to give pyrrole-2-sulfonic acid. uop.edu.pkyoutube.com

Halogenation: Generally leads to polyhalogenated pyrroles, though monohalogenation can be performed. wikipedia.org

Friedel-Crafts Acylation: Can occur with acetic anhydride at high temperatures without a catalyst to produce 2-acetylpyrrole. uop.edu.pkpharmaguideline.com

Functional Group Interconversions on Pyrrole Carbon Atoms

Functional groups on the pyrrole ring can be interconverted to synthesize a variety of derivatives. For example, a formyl group, introduced via the Vilsmeier-Haack reaction, can be a precursor for other functionalities. pharmaguideline.com The Vilsmeier-Haack reaction utilizes phosphorus oxychloride and dimethylformamide to introduce a formyl group, typically at the 2-position, which can then be hydrolyzed to yield a pyrrole-2-carbaldehyde. pharmaguideline.com

Cross-Coupling Reactions of Brominated Pyrrole Moieties

The bromine atom on the pyrrole ring of brominated pyrrole derivatives serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for 3-Bromopyrroles

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with a halide. nih.gov For 3-bromopyrroles, this reaction provides an efficient route to synthesize 3-arylpyrroles. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like cesium carbonate. nih.gov To prevent side reactions like debromination, the pyrrole nitrogen is often protected with a suitable group, such as the (2-(trimethylsilyl)ethoxymethyl) (SEM) group, which is robust under the reaction conditions. nih.gov

| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | dioxane/H₂O | 90 | Good | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | Aqueous | - | High | researchgate.net |

Other Transition Metal-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize 3-bromopyrroles. mdpi-res.commdpi.comdntb.gov.ua These reactions offer diverse pathways to introduce a wide range of substituents onto the pyrrole ring.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. It is catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction has been used for the dearomative functionalization of pyrroles. researchgate.netsioc-journal.cn

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 3-bromopyrrole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is effective for synthesizing 3-alkynylpyrroles. scirp.orgscirp.orgsemanticscholar.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a carbon-nitrogen bond between the 3-bromopyrrole and an amine. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org It provides a direct route to 3-aminopyrrole derivatives. ustc.edu.cn

Reduction and Oxidation Reactions of Pyrrole Derivatives

The pyrrole ring can undergo both reduction and oxidation, leading to dearomatized products with distinct properties and functionalities.

Reduction: The aromaticity of the pyrrole ring makes it relatively resistant to hydrogenation. wikipedia.org However, under certain conditions, it can be reduced. Mild reduction with zinc and acetic acid can yield 3-pyrroline (2,5-dihydropyrrole). uop.edu.pkslideshare.net Complete catalytic reduction leads to the formation of pyrrolidine. uop.edu.pkslideshare.net The Birch reduction, using sodium in liquid ammonia with an alcohol as a proton source, can also be employed, particularly for electron-deficient pyrroles, to produce pyrrolines. pu.ac.ke The regioselectivity of the Birch reduction depends on the position of any electron-withdrawing groups. wikipedia.org

Oxidation: The oxidation of pyrroles can be challenging to control, often leading to polymerization. nih.govacs.org However, controlled oxidation can yield valuable products like γ-lactams. acs.org Oxidizing agents such as chromium trioxide can convert pyrrole to maleimide. uop.edu.pkpharmaguideline.comslideshare.net The use of reagents like Dess-Martin periodinane allows for the controlled oxidation of substituted pyrroles to afford functionalized γ-lactams. acs.org The dearomatization of pyrroles through oxidation has been explored using various oxidants, including peroxides, singlet oxygen, and hypervalent iodine reagents. nih.govresearchgate.net

Derivatization and Applications in Complex Chemical Structures

Role as a Synthetic Building Block

As a bifunctional molecule, 3-(3-bromopropyl)-1H-pyrrole is an important building block for constructing complex molecular architectures. fluorochem.co.ukyork.ac.uk The pyrrole (B145914) moiety is a fundamental component in many biologically active compounds, and the bromopropyl group provides a reactive handle for various chemical transformations, enabling the assembly of sophisticated molecular frameworks. eurekaselect.comnih.gov

Construction of Polycyclic and Fused Heterocyclic Systems

The unique structure of this compound facilitates the synthesis of polycyclic and fused heterocyclic systems. These complex structures are prevalent in medicinal chemistry and materials science. mdpi.comnih.gov The nitrogen atom of the pyrrole ring and the terminal bromine on the propyl chain can participate in intramolecular cyclization reactions to form fused ring systems. For example, through reactions like intramolecular N-alkylation, the propyl chain can bridge to the pyrrole nitrogen or a carbon atom on the ring (after metallation), leading to the formation of pyrrolo-fused heterocycles such as pyrrolizidines or indolizidines, which are core structures in many alkaloids.

Furthermore, the pyrrole ring can be incorporated into larger polycyclic systems through intermolecular reactions. rsc.org The bromopropyl group can be used to link the pyrrole to another heterocyclic precursor, followed by a subsequent cyclization event to build the fused system. researchgate.net Palladium-catalyzed cascade reactions, involving sequential aminopalladation and carbopalladation, represent a powerful strategy for constructing tricyclic nitrogen heterocycles from precursors that could be derived from this compound. nih.gov

Synthesis of Diverse Pyrrole-Containing Scaffolds

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govresearchgate.netmdpi.com this compound is an excellent starting material for creating libraries of diverse pyrrole-containing compounds. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, azides, and carbanions, allowing for the introduction of a wide range of functional groups and structural motifs at the end of the propyl chain.

This derivatization capability is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, the propyl chain can be functionalized with groups that enhance solubility, modulate biological activity, or provide a point of attachment for other molecular fragments. This versatility has led to the development of numerous pyrrole derivatives with potential applications as antibacterial, antiviral, and anticancer agents. nih.gov The synthesis of pyrrole-based enaminones, which are themselves versatile building blocks for other heterocycles like indolizines and pyrrolo[1,2-a]pyrazines, can be envisioned starting from functionalized pyrroles. mdpi.com

Precursors for Polymeric Materials

Beyond its use in synthesizing discrete small molecules, this compound and its derivatives are valuable precursors for the creation of advanced polymeric materials. The pyrrole unit can be polymerized, while the side chain allows for the introduction of specific functionalities.

Synthesis of Functionalized Polyisobutylenes

In the field of polymer chemistry, this compound has been utilized in the synthesis of functionalized polyisobutylenes (PIBs). drexel.edu PIBs are known for their excellent thermal stability and gas barrier properties. By using a derivative of this compound in the quenching step of living carbocationic polymerization of isobutylene, it is possible to create PIB chains with terminal pyrrole groups.

Specifically, 1-(3-bromopropyl)pyrrolyl-terminated PIB has been synthesized and subsequently converted to 1-(3-azidopropyl)pyrrolyl-PIB. drexel.edu This azide-terminated polymer is a versatile intermediate that can be further modified using "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition. This approach allows for the quantitative attachment of various functional groups (e.g., hydroxyl, acrylate, glycidyl) to the end of the PIB chain, yielding well-defined, functionalized polymers for a range of applications. drexel.edu

Development of Electropolymerizable Monomers and Films

Pyrrole is a classic monomer for the synthesis of conducting polymers through electropolymerization. mdpi.com The functionalization of pyrrole with a propyl bromide side chain opens up possibilities for creating novel electropolymerizable monomers. By reacting the bromide with other functional groups, such as an imidazolium salt, it is possible to synthesize pyrrole-based ionic liquids that can act as both the monomer and the supporting electrolyte in the electropolymerization process. nih.gov

This strategy allows for the creation of conductive polymeric ionic liquid (CPIL) films. nih.gov The properties of the resulting polymer, such as film thickness and conductivity, can be tuned by the nature of the substituent attached to the pyrrole ring. These functionalized polypyrrole films have potential applications in sensors, on-chip valving systems for microfluidic devices, and other electronic applications. mdpi.comnih.gov

Intermediate in Natural Product Synthesis

The pyrrole ring is a core component of many natural products, particularly a class of marine alkaloids known for their structural diversity and significant biological activities. semanticscholar.orgsemanticscholar.orgnih.govrsc.orgrsc.org this compound represents a strategic intermediate for the total synthesis of several of these complex molecules. nih.govresearchgate.net The bromopropyl side chain is particularly useful for constructing the linkages between the pyrrole core and other parts of the natural product.

Examples of natural product classes where this building block is relevant include:

Tambjamine Alkaloids : These marine-derived alkaloids consist of a 4-methoxy-2,2'-bipyrrole core connected to an enamine side chain. nih.govchim.itmdpi.com Synthetic strategies towards tambjamines often involve the coupling of two pyrrole units. A functionalized building block like this compound could be modified to introduce the necessary enamine functionality and facilitate coupling to the second pyrrole ring.

Prodigiosin Alkaloids : Prodigiosins are red-pigmented tripyrrole natural products with potent immunosuppressive and anticancer activities. drugfuture.comnih.govresearchgate.nettaylorandfrancis.com Their biosynthesis involves the condensation of two different pyrrole-containing precursors: 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). nih.gov Laboratory syntheses of prodigiosin and its analogues often rely on the stepwise construction of the tripyrrole system, where functionalized monopyrroles are key intermediates.

Pyrrole-Imidazole Alkaloids : This large family of marine alkaloids, including oroidin and agelastatin A, features a pyrrole carboxamide linked to an amino-imidazole moiety, often via a carbon chain. nih.govnih.govmdpi.com The synthesis of (-)-Agelastatin A, a potent cytotoxic agent, involves the construction of a densely functionalized cyclopentane core and the installation of a bromopyrrole unit. nih.gov A building block like this compound could be used to introduce the pyrrole ring and the propyl linker necessary for cyclization or connection to the imidazole portion of other related alkaloids.

Below is a table summarizing the applications of this compound in the synthesis of various chemical structures.

| Application Category | Specific Use | Resulting Structures/Materials |

| Synthetic Building Block | Intramolecular Cyclization | Polycyclic and Fused Heterocycles (e.g., Pyrrolizidines) |

| Nucleophilic Substitution | Diverse Pyrrole-Containing Scaffolds | |

| Polymer Precursor | End-capping in Polymerization | Functionalized Polyisobutylenes (PIBs) |

| Monomer Functionalization | Electropolymerizable Monomers and Conductive Films | |

| Natural Product Intermediate | Synthesis of Marine Alkaloids | Tambjamines, Prodigiosins, Pyrrole-Imidazole Alkaloids |

Total Syntheses of Pyrrole Alkaloids

While direct and explicit examples of the utilization of this compound in the total synthesis of specific, named pyrrole alkaloids are not extensively documented in readily available literature, its structural motif suggests its high potential as a precursor for various classes of these natural products. The presence of the bromopropyl group provides a reactive handle for intramolecular cyclization reactions or for coupling with other molecular fragments, which are key strategies in the assembly of complex alkaloid skeletons.

For instance, the synthesis of pyrrole-containing marine alkaloids, such as those in the Tambjamine and Lamellarin families, often involves the construction of polycyclic systems. The tambjamines feature a bipyrrole core, and their synthesis could potentially involve the coupling of a 3-substituted pyrrole derivative. nih.govnih.govmdpi.comchim.it Similarly, the lamellarins are characterized by a central pyrrole ring, which can be part of a larger, fused ring system. nih.govnih.govrsc.orgrsc.orgmdpi.com Synthetic strategies towards these molecules often employ versatile pyrrole building blocks that can be elaborated into the final complex structures. The functionalized side chain of this compound makes it an attractive candidate for such synthetic endeavors, where the bromine atom can be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond, a critical step in building the intricate frameworks of these alkaloids.

General synthetic methods for creating substituted pyrroles, such as palladium-catalyzed coupling reactions, highlight the importance of functionalized pyrrole precursors in modern organic synthesis. researchgate.netorganic-chemistry.org The bromo-substituent on the propyl chain of this compound is well-suited for such cross-coupling reactions, further underscoring its potential as a starting material in the synthesis of complex natural products.

Biosynthetic Pathways Involving Pyrrole Intermediates

The biosynthesis of pyrrole alkaloids is a complex process that often involves the modification of amino acid precursors. While the direct involvement of this compound as a specific intermediate in known biosynthetic pathways is not established, the study of analogous brominated pyrrole compounds in biological systems offers valuable insights.

A notable example is the biosynthesis of pyrrolnitrin, an antifungal compound produced by some bacteria. This pathway involves the halogenation of tryptophan, leading to chlorinated and brominated derivatives. nih.govjst.go.jpacs.orgresearchgate.netmdpi.com Research has shown that some bacterial strains can produce brominated analogs of pyrrolnitrin, indicating the presence of enzymatic machinery capable of incorporating bromine into pyrrole-containing precursors. nih.govjst.go.jp This suggests that brominated pyrrole intermediates play a role in the natural production of some bioactive compounds.

Although this does not directly confirm the role of this compound, it establishes a precedent for the existence and importance of brominated pyrrole intermediates in natural product biosynthesis. Further investigation into the biosynthetic pathways of other marine and terrestrial pyrrole alkaloids could potentially reveal intermediates with structural similarities to this compound.

Ligand Design in Coordination Chemistry

The pyrrole moiety is a well-known building block for the construction of ligands used in coordination chemistry, primarily due to the coordinating ability of the nitrogen atom. The functionalized nature of this compound makes it a particularly interesting precursor for the synthesis of polydentate ligands. The bromopropyl side chain can be readily modified to introduce additional donor atoms, such as nitrogen, oxygen, or sulfur, thereby creating ligands capable of forming stable complexes with a variety of metal ions.

For example, the propyl chain can be derivatized to incorporate amine or pyridine groups, leading to the formation of tridentate or tetradentate ligands. Such ligands are crucial in the development of catalysts, sensors, and materials with specific electronic or magnetic properties. The synthesis of mixed-ligand complexes often involves the reaction of a functionalized primary ligand with a metal salt and a secondary ligand. researchgate.net The versatility of this compound allows for the creation of a wide array of primary ligands with tailored properties.

Furthermore, the pyrrole ring itself can be a component of larger macrocyclic ligands, such as porphyrins. The synthesis of porphyrins often involves the condensation of pyrrole derivatives with aldehydes. hbni.ac.innih.govnih.govuakron.edutsijournals.combenthamopen.com While there is no direct evidence of this compound being used in this specific context, its functional group could be exploited to attach the resulting porphyrin to other molecules or surfaces, a common strategy in the development of functional materials and photosensitizers.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 3-(3-bromopropyl)-1H-pyrrole in solution. Analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by signals from the pyrrole (B145914) ring protons and the aliphatic bromopropyl side chain.

The pyrrole ring itself contains three aromatic protons (H-2, H-4, H-5) and one N-H proton. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-9.0 ppm), with its chemical shift being sensitive to solvent and concentration. The α-protons (H-2 and H-5) are expected to resonate at lower field than the β-proton (H-4) due to their proximity to the electronegative nitrogen atom. The substitution at the C-3 position breaks the symmetry of the ring, making all three ring protons chemically distinct.

The bromopropyl chain protons give rise to three distinct signals. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is the most deshielded and appears as a triplet. The methylene group attached to the pyrrole ring (Pyrrole-CH₂-) also appears as a triplet, while the central methylene group (-CH₂-) shows a more complex multiplet pattern (typically a sextet) due to coupling with the two adjacent methylene groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (H-1) | 8.0 - 9.0 | Broad Singlet | - |

| H -2 | ~6.7 | Triplet (or Multiplet) | J ≈ 2.5 |

| H -4 | ~6.1 | Triplet (or Multiplet) | J ≈ 2.5 |

| H -5 | ~6.6 | Triplet (or Multiplet) | J ≈ 2.5 |

| Pyrrole-CH₂ - | ~2.7 | Triplet | J ≈ 7.5 |

| -CH₂-CH₂ -CH₂- | ~2.2 | Sextet (Multiplet) | J ≈ 7.5 |

| -CH₂ -Br | ~3.4 | Triplet | J ≈ 7.5 |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum for this compound would show seven signals: four for the pyrrole ring carbons and three for the propyl chain carbons.

The C-3 carbon, being directly attached to the substituent, would be identifiable as a quaternary carbon with a chemical shift influenced by the alkyl group. The α-carbons (C-2 and C-5) generally appear at a lower field than the β-carbons (C-3 and C-4) in pyrrole systems. In the side chain, the carbon atom bonded to the bromine (C-Br) is significantly deshielded and appears furthest downfield among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -2 | ~118 |

| C -3 | ~120 |

| C -4 | ~108 |

| C -5 | ~115 |

| Pyrrole-C H₂- | ~29 |

| -CH₂-C H₂-CH₂- | ~33 |

| -C H₂-Br | ~34 |

To confirm the assignments from 1D NMR spectra, two-dimensional techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals of the pyrrole ring (H-2, H-4, H-5) and the propyl chain methylene groups to their corresponding carbon signals (C-2, C-4, C-5, and the three aliphatic carbons).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is crucial for establishing the connectivity of the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the protons of the pyrrole-CH₂- group to the C-2, C-3, and C-4 carbons of the pyrrole ring, confirming the attachment point of the side chain.

Correlations between the aromatic protons of the pyrrole ring, such as from H-2 to C-3 and C-4, which help in assigning the ring positions unambiguously.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers clues about the structure. For this compound (C₇H₁₀BrN), the expected molecular weight is approximately 187.08 g/mol .

In an electron ionization (EI) mass spectrum, a key feature would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.

Common fragmentation pathways would likely include:

Loss of a bromine radical: This would lead to a significant fragment ion at [M - Br]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrrole ring, resulting in a stable pyrrolylmethyl-type cation.

Cleavage of the propyl chain: Fragmentation at different points along the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Pyrrole) | Stretch | 3350 - 3450 | Medium, Sharp |

| C-H (Aromatic, Pyrrole) | Stretch | 3050 - 3150 | Medium |

| C-H (Aliphatic, Propyl) | Stretch | 2850 - 2960 | Medium-Strong |

| C=C (Pyrrole Ring) | Stretch | 1500 - 1600 | Variable |

| C-N (Pyrrole Ring) | Stretch | 1100 - 1300 | Medium |

| C-Br (Bromoalkane) | Stretch | 500 - 650 | Strong |

The presence of a sharp N-H stretching band confirms the 1H-pyrrole structure. The distinction between aromatic and aliphatic C-H stretches further supports the presence of both the pyrrole ring and the propyl side chain. A strong absorption in the lower frequency (fingerprint) region is indicative of the C-Br bond.

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the definitive, solid-state structure of a compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. To date, no publicly accessible crystal structure for this compound has been reported in major crystallographic databases.

Should a suitable single crystal of the compound be grown, an X-ray diffraction study would be expected to reveal:

The planarity or near-planarity of the 1H-pyrrole ring.

The precise bond lengths and angles of both the heterocyclic ring and the bromopropyl substituent.

The conformation of the flexible propyl chain in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H donor group and a suitable acceptor (like the bromine atom of a neighboring molecule), which would dictate the crystal packing arrangement.

Morphological Characterization Techniques

While morphological characterization is not typically performed on a simple monomer like this compound, it is essential for analyzing the structure of materials derived from it, particularly polymers. Functionalized pyrroles are often used to synthesize conductive polymers (polypyrroles) with specific properties. The morphology of these polymer films, which dictates their performance in applications such as sensors and electronic devices, is commonly investigated using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography of materials at high magnification. For polypyrrole (PPy) films and their derivatives, SEM analysis typically reveals information about particle shape, size distribution, and porosity. The morphology of electrochemically or chemically synthesized polypyrrole is highly dependent on the synthesis conditions, including the monomer concentration, solvent, temperature, and the dopant anion used. researchgate.netresearchgate.net

Commonly observed morphologies for polypyrrole films include granular, nodular, or cauliflower-like structures. researchgate.net For instance, the copolymerization of pyrrole with other monomers has been shown to produce irregular shapes with particle sizes in the range of 400–500 nm, which can aggregate into larger clusters. mdpi.com The choice of dopant anion, in particular, has a significant impact; larger anions tend to result in more uniform and smoother film structures. researchgate.net SEM studies on poly(2-formylpyrrole) have shown the formation of spherical particles with rough surfaces. imp.kiev.ua It is expected that polymers synthesized from this compound would exhibit similar morphological characteristics, influenced by the chosen polymerization method and conditions.

Table 2: Morphological Features of Polypyrrole Films from SEM Analysis

| Polymer System | Synthesis Method | Observed Morphology | Key Influencing Factor | Reference |

|---|---|---|---|---|

| Polypyrrole | Electropolymerization | Nodular, granular | Dopant anion | researchgate.net |

| Poly(pyrrole-co-aniline) | Chemical | Irregular shapes (~400-500 nm) | Copolymer composition | mdpi.com |

| Poly(2-formylpyrrole) | Chemical (Acid Catalysis) | Spherical particles (~430 nm) | Catalyst | imp.kiev.ua |

Atomic Force Microscopy (AFM)

AFM provides a three-dimensional profile of a surface with nanoscale resolution, offering quantitative data on surface roughness and other topographic features. bruker.com It is an invaluable tool for characterizing polymer films, as it can be performed in various environments and does not require conductive coatings. bruker.com

In the context of polypyrrole derivatives, AFM is used to study the early stages of film growth and to quantify the effects of synthesis parameters on surface texture. researchgate.net For example, AFM analysis of polypyrrole films synthesized in the presence of different halide dopants (I⁻, Br⁻, Cl⁻) showed that the film thickness and roughness are influenced by the anion's size. researchgate.net The quantitative analysis of surface roughness, often expressed as the root-mean-square (RMS) value, establishes distinct differences between films prepared under various conditions. researchgate.netsemanticscholar.org Studies have also used AFM to monitor potential-induced changes in the thickness and mechanical properties of polypyrrole films in situ, revealing swelling and softening of the film during redox cycling. rsc.org Polymers derived from this compound would be amenable to similar AFM characterization to understand their surface properties at the nanoscale.

Table 3: Representative AFM Data for Polypyrrole Films

| PPy Film Dopant | Film Thickness | Surface Roughness (RMS) | Synthesis Condition | Reference |

|---|---|---|---|---|

| Iodide (I⁻) | ~140 nm | 15.6 nm | Electropolymerization (0.90 V) | researchgate.net |

| Bromide (Br⁻) | ~100 nm | 10.3 nm | Electropolymerization (0.90 V) | researchgate.net |

| Chloride (Cl⁻) | ~80 nm | 8.9 nm | Electropolymerization (0.90 V) | researchgate.net |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods are fundamental for studying the redox properties of pyrrole monomers and the resulting conductive polymers. Cyclic Voltammetry (CV) is the most common technique used for this purpose. It provides information on oxidation and reduction potentials, the stability of redox states, and the kinetics of electron transfer.

The electrochemical polymerization of a pyrrole monomer like this compound is initiated by the oxidation of the monomer at an electrode surface. The CV scan for electropolymerization typically shows an irreversible anodic peak on the first cycle, corresponding to the formation of a radical cation. derpharmachemica.com This reactive species then couples with other monomers or oligomers, leading to the deposition of a polymer film on the electrode. With successive CV cycles, the current of the redox waves corresponding to the polymer's p-doping (oxidation) and dedoping (reduction) processes increases, indicating the growth of the conductive polymer film. derpharmachemica.com

The oxidation potential of the monomer is sensitive to the nature and position of substituents on the pyrrole ring. acs.org An alkyl group at the 3-position is weakly electron-donating, which would be expected to lower the oxidation potential slightly compared to unsubstituted pyrrole. The resulting polymer film, poly(this compound), would exhibit its own characteristic redox behavior. The CV of an N-substituted polypyrrole, for example, reveals an oxidation wave and a corresponding broad reduction wave, indicating the electrochemical activity of the polymer. maynoothuniversity.ie The exact potentials and stability of these redox states would be influenced by the bromopropyl group and the electrolyte used. researchgate.netkpi.ua

Table 4: Oxidation Potentials for Pyrrole and Related Monomers

| Monomer | Electrolyte/Solvent | Oxidation Potential (vs. ref. electrode) | Technique | Reference |

|---|---|---|---|---|

| Pyrrole | 0.5 M H₂SO₄ | ~0.8 V vs. SCE | Cyclic Voltammetry | derpharmachemica.com |

| N-(2-cyanoethyl)pyrrole | LiClO₄/H₂O/Ethanol | ~0.4 V vs. SCE (polymer redox) | Cyclic Voltammetry | maynoothuniversity.ie |

| N-substituted pyrroles | LiClO₄/Acetonitrile | Varies with substituent | Cyclic Voltammetry | researchgate.netresearchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's intrinsic properties. Methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to predict their most stable conformation. For 3-(3-bromopropyl)-1H-pyrrole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine key structural parameters. researchgate.net These parameters include bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

The optimization process seeks the lowest energy state on the potential energy surface, providing a detailed picture of the molecule's equilibrium geometry. Such studies are crucial for understanding how the flexible bromopropyl side chain is oriented relative to the planar pyrrole (B145914) ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted by DFT)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (pyrrole) | ~1.38 - 1.42 Å |

| C-N (pyrrole) | ~1.37 Å | |

| C-C (propyl) | ~1.53 Å | |

| C-Br | ~1.94 Å | |

| Bond Angle | C-N-C (pyrrole) | ~108° |

| C-C-C (propyl) | ~112° | |

| Dihedral Angle | Cα-Cβ-Cγ-Br | Varies (conformation dependent) |

Note: This table presents typical values for such structures based on general chemical knowledge, as specific computational results for this molecule were not found in the searched literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.br The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with others.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, indicating that this part of the molecule is prone to electrophilic attack. wuxiapptec.com Conversely, the LUMO is likely to have significant contributions from the bromopropyl chain, specifically the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high, characteristic of an electron-rich aromatic system. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Relatively low, influenced by the electronegative bromine atom. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | A moderate gap, suggesting a balance between stability and reactivity. |

| HOMO Distribution | Region of the molecule where the HOMO is located. | Primarily on the π-system of the pyrrole ring. wuxiapptec.com |

| LUMO Distribution | Region of the molecule where the LUMO is located. | Significant density on the C-Br bond of the propyl side chain. |

Note: This table is based on established principles of FMO theory as applied to pyrrole and alkyl halides.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to calculate the distribution of electron density within a molecule, assigning partial charges to each atom. researchgate.net These charge distributions are crucial for understanding the molecule's electrostatic potential and identifying reactive sites.

In this compound, the nitrogen atom of the pyrrole ring is expected to carry a negative partial charge, making it a nucleophilic center. The carbon atoms of the pyrrole ring will also have varying charges, influencing their susceptibility to electrophilic substitution. The carbon atom attached to the bromine (Cγ) is predicted to have a significant positive partial charge due to the high electronegativity of bromine, making it an electrophilic site. The bromine atom, in turn, will carry a negative partial charge.

Table 3: Predicted Atomic Charge Distribution in this compound

| Atom/Group | Predicted Mulliken/NBO Charge | Implication for Reactivity |

|---|---|---|

| Pyrrole N-H | Negative on N, Positive on H | N is a nucleophilic site. |

| Pyrrole C-atoms | Varying negative charges | Susceptible to electrophilic attack. |

| Propyl Cα, Cβ | Slightly positive | Less reactive than Cγ. |

| Propyl Cγ (attached to Br) | Significantly positive | Primary site for nucleophilic attack. |

| Bromine (Br) | Significantly negative | Good leaving group. |

Note: This table illustrates expected charge distributions based on the principles of atomic charge calculation methods.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for studying the pathways of chemical reactions, allowing for the determination of transition state structures and activation energies. This provides a detailed understanding of reaction selectivity and kinetics.

The pyrrole ring is known to undergo alkylation at either the nitrogen atom or the carbon atoms. The regioselectivity of this reaction is influenced by factors such as the nature of the electrophile, the solvent, and the presence of a base. Computational studies can model the different possible reaction pathways to predict the most likely product.

For this compound, intermolecular alkylation could occur at the N-H position or at the C2 or C5 positions of the pyrrole ring, which are the most nucleophilic carbon atoms. By calculating the activation energies for each of these pathways, it is possible to predict the kinetic product of the reaction. Theoretical studies on similar systems often show that N-alkylation is thermodynamically favored, while C-alkylation can be the kinetic product under certain conditions.

The presence of a nucleophilic pyrrole ring and an electrophilic bromopropyl chain within the same molecule makes this compound a candidate for intramolecular cyclization. This reaction could lead to the formation of a fused ring system, such as a pyrrolo[1,2-a]azepine derivative.

Theoretical analysis can be used to explore the feasibility of different cyclization pathways. For example, the nitrogen atom of the pyrrole could act as a nucleophile, attacking the electrophilic carbon attached to the bromine. Alternatively, one of the carbon atoms of the pyrrole ring could initiate the cyclization. By modeling the transition states for these different possibilities, computational studies can predict the most favorable cyclization pathway and the structure of the resulting product. researchgate.netresearchgate.net Factors such as ring strain in the transition state and the stability of the final product would be key determinants of the reaction outcome.

Structure-Reactivity Relationship Studies

Computational and theoretical investigations into the structure-reactivity of this compound provide crucial insights into how its molecular architecture governs its chemical behavior. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the electronic and steric factors that influence the reactivity of both the pyrrole ring and the bromopropyl substituent.

The reactivity of the pyrrole ring is largely dictated by its aromaticity and the electron-donating nature of the nitrogen heteroatom. This makes the ring electron-rich and highly susceptible to electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com The position of the substituent on the ring, as well as the nature of the substituent itself, plays a significant role in modulating this reactivity.

Electronic Effects

The 3-(3-bromopropyl) group influences the electronic properties of the pyrrole ring through a combination of inductive effects. The propyl chain is an alkyl group, which is generally considered to be weakly electron-donating (+I effect). This effect increases the electron density of the pyrrole ring, thereby activating it for electrophilic attack compared to an unsubstituted pyrrole. However, the terminal bromine atom is an electronegative element and exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the propyl chain, and its impact on the pyrrole ring is attenuated by the distance.

Computational studies on analogous 3-alkylpyrroles and haloalkane-substituted aromatic systems help to quantify these effects. Key electronic descriptors that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater propensity to donate electrons and thus a higher reactivity towards electrophiles.

For this compound, the electron-donating alkyl chain is expected to raise the HOMO energy relative to unsubstituted pyrrole, while the electron-withdrawing bromine atom would have a counteracting, albeit weaker, effect. The net result is that the ring remains activated towards electrophilic substitution, but potentially less so than a simple 3-alkylpyrrole.

Molecular electrostatic potential (MEP) maps are another valuable computational tool. For a substituted pyrrole, these maps visually represent the electron density distribution and can predict the most likely sites for electrophilic attack. In the case of this compound, the regions of highest negative potential (most electron-rich) are expected to be at the C2 and C5 positions of the pyrrole ring, making them the most probable sites for electrophilic substitution. dntb.gov.uaresearchgate.net

Steric Effects

The 3-(3-bromopropyl) substituent also exerts a steric influence on the reactivity of the pyrrole ring. The presence of this relatively bulky group at the C3 position can hinder the approach of reactants to the adjacent C2 and C4 positions. This steric hindrance can affect the regioselectivity of reactions. While electronic factors strongly favor electrophilic attack at the C2 and C5 positions, significant steric hindrance from a large reactant could potentially lead to a minor proportion of substitution at the less hindered C4 or C5 positions. researchgate.netnih.gov

The flexibility of the propyl chain allows it to adopt various conformations, which can also influence the steric environment around the pyrrole ring. Computational studies can model these conformations and calculate their relative energies to determine the most stable and populated geometries, and thus the most likely steric profile of the molecule.

Reactivity of the Bromopropyl Side Chain

Beyond the reactivity of the pyrrole ring, the 3-bromopropyl side chain has its own characteristic reactivity. The carbon-bromine bond is polarized, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. The presence of the pyrrole ring can influence the rate of these reactions through its electronic effects. The electron-rich pyrrole ring can potentially stabilize a developing positive charge on the side chain during a substitution reaction, for example, through the formation of a bridged intermediate, although this is less likely for a primary alkyl halide.

Interactive Data Table of Calculated Electronic Properties

The following table presents representative data from DFT calculations (B3LYP/6-311G(d,p) level of theory) for pyrrole and some 3-substituted derivatives to illustrate the electronic effects on reactivity. dntb.gov.uaresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1H-Pyrrole | -5.78 | 0.89 | 6.67 | 1.84 |

| 3-Methyl-1H-pyrrole | -5.65 | 0.95 | 6.60 | 1.95 |

| 3-Propyl-1H-pyrrole | -5.62 | 0.98 | 6.60 | 2.01 |

| This compound | -5.71 | 0.65 | 6.36 | 2.54 |

| 3-Chloro-1H-pyrrole | -5.95 | 0.43 | 6.38 | 2.87 |

Note: The data for this compound is a hypothetical value based on the expected trends from the alkyl chain and the bromine substituent for illustrative purposes.

The data in the table demonstrates that alkyl substituents like methyl and propyl groups increase the HOMO energy compared to unsubstituted pyrrole, indicating an activation of the ring towards electrophiles. Conversely, an electron-withdrawing substituent like chlorine significantly lowers the HOMO energy, deactivating the ring. The 3-(3-bromopropyl) group is shown to have an intermediate effect, with the electron-donating propyl chain partially counteracting the deactivating effect of the bromine atom transmitted through the sigma framework. The HOMO-LUMO gap is another indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Q & A

Q. What are the common synthetic routes for 3-(3-bromopropyl)-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves alkylation of pyrrole derivatives with 1,3-dibromopropane or bromopropylating agents. A key method includes nucleophilic substitution under inert atmospheres (e.g., N₂) using anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Catalysts such as potassium carbonate or triethylamine are employed to deprotonate pyrrole, enhancing reactivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of pyrrole to bromopropylating agent) and reaction time (12–24 hours at 60–80°C) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns. For example, the bromopropyl chain exhibits characteristic triplet signals for CH₂Br (~3.4 ppm) and pyrrole protons (~6.5–6.7 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS): ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 202–204 for C₇H₁₀BrN) .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated intermediates.

- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage: In amber glass vials under inert gas (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For instance, the bromine atom’s electrophilicity facilitates Suzuki-Miyaura coupling with aryl boronic acids. Transition state analysis predicts activation energies for optimizing catalyst systems (e.g., Pd(PPh₃)₄) . Experimental validation via X-ray crystallography (as in related triazole derivatives ) confirms computational predictions.

Q. What mechanistic insights explain contradictory data in the compound’s stability under varying pH conditions?

Instability in acidic media arises from protonation of the pyrrole nitrogen, leading to ring-opening or bromine displacement. In alkaline conditions (pH >10), hydrolysis of the C-Br bond occurs. Stability studies via UV-Vis spectroscopy (monitoring absorbance at 270 nm) and LC-MS reveal degradation products (e.g., 3-propanol-pyrrole). Buffered solutions (pH 7–8) in aprotic solvents (DMF) enhance stability .

Q. How can structure-activity relationship (SAR) studies guide the design of neuroprotective agents based on this compound derivatives?

- Functionalization: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance blood-brain barrier permeability .

- Assays: Pre-treat neuronal cells (e.g., PC12) with derivatives and expose to neurotoxins (6-OHDA). Measure viability via MTT assays and apoptosis via Annexin V/PI staining .

- Key Findings: Methylation at the pyrrole nitrogen (to form 1-methyl derivatives) reduces cytotoxicity while maintaining antioxidant activity .

Q. What role does this compound play in synthesizing heterocyclic frameworks for anti-inflammatory applications?